Kinase Inhibition Class Association: JAK2/Aurora Pathway Potential versus Analogues
The structural class to which 1‑(6‑chloro‑2‑pyridinyl)‑4‑(1H‑1,2,4‑triazol‑1‑yl)‑1H‑pyrazol‑5‑ol belongs is reported to exhibit potent inhibition of JAK2/3 and Aurora A/B kinases. The direct 2,4‑difluorophenyl analog (CAS 1007014‑95‑0) has been noted to show IC₅₀ values in the nanomolar to micromolar range against these targets . Quantitative data for the target compound itself are not publicly available; therefore the inference of similar activity relies on class‑level SAR, where even minor substituent changes to the pyridine ring can significantly alter kinase selectivity .
| Evidence Dimension | In vitro kinase inhibition (JAK2/3, Aurora A/B) |
|---|---|
| Target Compound Data | No quantitative data available for CAS 1007237-30-0 |
| Comparator Or Baseline | 1-(2,4-Difluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol (CAS 1007014-95-0): JAK2/3 and Aurora A/B IC₅₀ values nanomolar to micromolar (exact figures not specified in vendor notes) . |
| Quantified Difference | The target compound is a structural analog with an uncharacterized kinase profile, requiring experimental validation to establish any quantitative difference. |
| Conditions | Not applicable (class-level SAR inference based on vendor annotation, no direct assay data for target compound) |
Why This Matters
For users seeking kinase inhibitors, the class association suggests potential utility, but the absence of quantitative data for this exact compound means it cannot be prioritized over validated alternatives without bespoke profiling.
